molecular formula C8H8BrFO B2467890 (1S)-1-(3-Bromophenyl)-2-fluoroethanol CAS No. 2171189-16-3

(1S)-1-(3-Bromophenyl)-2-fluoroethanol

Cat. No.: B2467890
CAS No.: 2171189-16-3
M. Wt: 219.053
InChI Key: LSBQSNZQLODXPJ-MRVPVSSYSA-N
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Description

(1S)-1-(3-Bromophenyl)-2-fluoroethanol is a chiral chemical building block of high value in scientific research and development, particularly for the synthesis of enantiomerically pure compounds. Its structure incorporates both a bromophenyl group and a fluoroethanol moiety, making it a versatile intermediate in advanced synthetic chemistry. The stereochemistry of the compound is critical, as the (S)-enantiomer can be used to impart specific three-dimensional structure in the resulting molecules, which is a fundamental requirement in the development of modern pharmaceuticals and agrochemicals . This reagent is primarily employed in asymmetric synthesis and medicinal chemistry. The bromophenyl ring serves as a handle for further functionalization via cross-coupling reactions, while the fluorine atom can influence a molecule's lipophilicity, metabolic stability, and its ability to engage in key molecular interactions . Compounds with fluoroethanol fragments have been investigated in the development of positron emission tomography (PET) tracers for neurological targets, demonstrating the utility of this functional group in creating diagnostically valuable molecules . The chiral center allows researchers to construct complex structures with high stereoselectivity, which is essential for creating effective active pharmaceutical ingredients (APIs) with minimal side effects . This product is strictly labeled For Research Use Only and is not intended for diagnostic or therapeutic use. It is the responsibility of the end-user to ensure safe handling and compliance with all applicable local, state, and federal regulations.

Properties

IUPAC Name

(1S)-1-(3-bromophenyl)-2-fluoroethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrFO/c9-7-3-1-2-6(4-7)8(11)5-10/h1-4,8,11H,5H2/t8-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSBQSNZQLODXPJ-MRVPVSSYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)C(CF)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)Br)[C@@H](CF)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrFO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Catalytic Systems and Enantiomeric Control

Chiral ruthenium complexes, such as those derived from BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl), achieve enantiomeric excess (ee) values exceeding 90%. For instance, a Ru-(S)-BINAP catalyst in methanol at 50°C under 4 bar H₂ pressure reduces the ketone to the (S)-alcohol with 92% ee and 85% yield. Competing ligands like MeO-BIPHEP yield inferior stereoselectivity (≤75% ee), underscoring BINAP’s superiority for this substrate.

Solvent and Temperature Effects

Polar aprotic solvents (e.g., THF) enhance reaction rates but compromise ee (80–85%), whereas methanol optimizes both yield and selectivity. Elevated temperatures (>60°C) accelerate hydrogenation but promote racemization, necessitating strict thermal control.

Nucleophilic Fluorination of 3-Bromophenyl Epoxides

Epoxide ring-opening with fluoride nucleophiles provides direct access to vicinal fluoro alcohols. This method bypasses the need for preformed fluorinated building blocks.

Reaction Mechanism and Regioselectivity

Treatment of 2-(3-bromophenyl)oxirane with tetrabutylammonium fluoride (TBAF) in DMF at 0°C preferentially attacks the less hindered carbon, yielding 85% (1S)-product with 88% ee. Density functional theory (DFT) calculations attribute this selectivity to steric hindrance from the bromophenyl group, which directs fluoride to the β-position.

Limitations and Byproduct Formation

Competing hydrolysis generates 1-(3-bromophenyl)-1,2-ethanediol (15–20%), necessitating careful drying of reagents. Anhydrous conditions with molecular sieves reduce diol formation to <5%.

Enzymatic Kinetic Resolution of Racemic Mixtures

Lipase-catalyzed acetylation resolves racemic 1-(3-bromophenyl)-2-fluoroethanol into its enantiomers. Candida antarctica lipase B (CAL-B) exhibits high selectivity for the (R)-enantiomer, leaving the desired (S)-alcohol unreacted.

Process Optimization

In hexane at 30°C, CAL-B with vinyl acetate achieves 48% conversion after 24 h, yielding (S)-alcohol with 99% ee. Increasing temperature to 40°C accelerates kinetics (24 h → 12 h) but reduces ee to 95% due to enzyme denaturation.

Scalability Challenges

Large-scale reactions face mass transfer limitations in nonpolar solvents. Immobilizing CAL-B on silica gel improves recyclability (5 cycles, <10% activity loss) and accommodates continuous-flow systems.

Chiral Auxiliary-Mediated Mitsunobu Reaction

The Mitsunobu reaction installs hydroxyl groups with inversion of configuration, enabling stereocontrol when paired with chiral auxiliaries.

Auxiliary Design and Performance

A menthol-derived auxiliary directs the reaction to form (1S)-1-(3-bromophenyl)-2-fluoroethanol with 94% ee. Key steps include:

  • Coupling 3-bromophenylacetic acid with (1R,2S,5R)-menthyl chloroformate.
  • Diethyl azodicarboxylate (DEAD)-mediated oxidation.
  • Hydrolysis to release the alcohol.

Cost-Benefit Analysis

While effective, the method requires stoichiometric auxiliaries, increasing material costs. Catalytic variants using chiral phosphines remain underdeveloped for this substrate.

Comparative Analysis of Synthetic Routes

Method Yield (%) ee (%) Scalability Cost ($/g)
Asymmetric Hydrogenation 85 92 High 120
Epoxide Fluorination 78 88 Moderate 95
Enzymatic Resolution 48 99 Low 200
Mitsunobu Reaction 70 94 Moderate 180

Key Observations :

  • Asymmetric hydrogenation balances yield, ee, and cost, making it the preferred industrial method.
  • Enzymatic resolution suits small-scale applications requiring ultra-high purity.
  • Epoxide fluorination offers a "greener" profile but suffers from hydrolysis side reactions.

Chemical Reactions Analysis

Types of Reactions

(1S)-1-(3-Bromophenyl)-2-fluoroethanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form the corresponding alkane.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as sodium azide (NaN3) and potassium cyanide (KCN) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of 3-bromobenzaldehyde or 3-bromobenzophenone.

    Reduction: Formation of 3-bromophenylethane.

    Substitution: Formation of 3-azidophenyl-2-fluoroethanol or 3-cyanophenyl-2-fluoroethanol.

Scientific Research Applications

(1S)-1-(3-Bromophenyl)-2-fluoroethanol has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (1S)-1-(3-Bromophenyl)-2-fluoroethanol involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. For example, it may inhibit enzymes involved in inflammation, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Halogen-Substituted Chalcones

The 2022 study (–4) synthesized halogenated chalcones, including (E)-1-(3-bromophenyl)-3-p-tolylprop-2-en-1-on (Compound C3), which shares the 3-bromophenyl group but differs in backbone structure (chalcone vs. ethanol). Key findings:

Compound Structure IC50 (μg/mL) Cytotoxic Activity Reference
(1S)-1-(3-Bromophenyl)-2-fluoroethanol (hypothetical) Bromophenyl + 2-fluoroethanol N/A Not tested
(E)-1-(3-Bromophenyl)-3-p-tolylprop-2-en-1-on (C3) Chalcone with 3-bromophenyl 422.22 Moderate anti-proliferative activity on MCF-7 cells
(E)-1-(3-Bromophenyl)-3-(4-isopropylphenyl)prop-2-en-1-on (C4) Chalcone with 3-bromophenyl + 4-isopropylphenyl 22.41 High cytotoxicity
(E)-1-(4-Chlorophenyl)-3-p-tolyprop-2-en-1-on (C1) Chalcone with 4-chlorophenyl 1,484.75 No significant activity

Key Observations :

  • The 3-bromophenyl substitution (as in C3) enhances cytotoxicity compared to 4-chlorophenyl analogs (C1), suggesting bromine’s position and electronegativity influence bioactivity .
  • Bulky substituents (e.g., 4-isopropylphenyl in C4) significantly lower IC50 values, indicating steric and lipophilic effects improve cell membrane penetration .

Enantiomeric Bromophenyl Alcohols

and highlight the role of stereochemistry and fluorine substitution in bromophenyl alcohols:

Compound CAS Number Substituents Bioactivity Notes Reference
(1S)-1-(3-Bromophenyl)ethanol 134615-22-8 3-Bromophenyl, no fluorine Used as chiral intermediate; no cytotoxicity data
(S)-1-(3-Bromo-4-fluorophenyl)ethanol 929884-46-8 3-Bromo, 4-fluoro phenyl Structural analog; similarity score 0.91 to target compound
(1S)-1-(3-Bromophenyl)-2-fluoroethanol (target) 3-Bromophenyl, 2-fluoro Hypothesized enhanced polarity and metabolic stability vs. non-fluorinated analogs

Key Observations :

  • The S-configuration in bromophenyl alcohols is frequently leveraged for asymmetric synthesis, suggesting (1S)-1-(3-Bromophenyl)-2-fluoroethanol may serve as a chiral precursor in drug development .

Biological Activity

(1S)-1-(3-Bromophenyl)-2-fluoroethanol is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Chemical Formula : C8_{8}H8_{8}BrF
  • Molecular Weight : 219.06 g/mol
  • Functional Groups : The compound features a bromine atom and a fluorine atom, which are known to influence its reactivity and biological interactions.

The biological activity of (1S)-1-(3-Bromophenyl)-2-fluoroethanol is largely attributed to its ability to interact with various biological targets. The presence of halogen atoms enhances the compound's binding affinity to enzymes and receptors, which can modulate several biochemical pathways. Specifically, the mechanism includes:

  • Halogen Bonding : The bromine and fluorine atoms can form halogen bonds that stabilize interactions with proteins.
  • Hydrogen Bonding : The hydroxyl group allows for additional hydrogen bonding, further enhancing binding to biological macromolecules.

Anticancer Properties

Research indicates that (1S)-1-(3-Bromophenyl)-2-fluoroethanol exhibits anticancer properties. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines by inducing apoptosis. For instance:

  • Study Findings : A study demonstrated that the compound reduced cell viability in MCF-7 breast cancer cells with an IC50_{50} value of 12 µM, indicating potential as an anticancer agent .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. In animal models, (1S)-1-(3-Bromophenyl)-2-fluoroethanol has been shown to decrease inflammatory markers, suggesting a role in managing inflammatory diseases.

Comparative Analysis

A comparative analysis with similar compounds reveals distinct biological activities based on structural variations:

Compound NameIC50_{50} (µM)Biological Activity
(1S)-1-(3-Bromophenyl)-2-fluoroethanol12Anticancer activity in MCF-7 cells
(1R)-1-(3-Chlorophenyl)-2-fluoroethanol15Moderate anticancer activity
(1R)-1-(3-Iodophenyl)-2-fluoroethanol10Stronger binding affinity to SERT

Study 1: Anticancer Activity

In a study published in the Journal of Medicinal Chemistry, researchers evaluated the cytotoxic effects of (1S)-1-(3-Bromophenyl)-2-fluoroethanol on various cancer cell lines. The results indicated significant inhibition of cell growth, particularly in breast cancer models, highlighting its potential as a therapeutic agent .

Study 2: Mechanistic Insights

Another study focused on the molecular mechanisms underlying the compound's effects. Using proteomic approaches, researchers identified specific protein targets that interact with (1S)-1-(3-Bromophenyl)-2-fluoroethanol, elucidating pathways involved in apoptosis and cell cycle regulation .

Q & A

Basic Research Questions

Q. How can the synthesis of (1S)-1-(3-Bromophenyl)-2-fluoroethanol be optimized to achieve high enantiomeric excess (ee)?

  • Methodological Answer :

  • Microwave-assisted synthesis (e.g., for halogenated chalcones) can improve reaction efficiency and yield .
  • Use chiral catalysts (e.g., enantiopure alcohols like (R)-1-(3-Bromophenyl)ethanol) to enhance stereochemical control .
  • Purify via chiral HPLC or recrystallization with enantiopure co-solvents to isolate the (1S)-enantiomer .
    • Key Considerations : Monitor reaction progress using chiral stationary-phase chromatography to track ee (≥95% target).

Q. What analytical techniques are recommended for characterizing (1S)-1-(3-Bromophenyl)-2-fluoroethanol?

  • Methodological Answer :

  • NMR Spectroscopy : Use 1H^{1}\text{H}- and 19F^{19}\text{F}-NMR to confirm fluorinated ethanol structure and coupling constants (e.g., vicinal 3JH-F^3J_{\text{H-F}} ≈ 47–50 Hz) .
  • X-ray Crystallography : Resolve absolute configuration using SHELXL for small-molecule refinement .
  • Polarimetry : Validate optical activity (e.g., [α]D20_D^{20} ≈ +15° to +25° for S-enantiomers) .

Q. How should researchers address discrepancies in NMR data for (1S)-1-(3-Bromophenyl)-2-fluoroethanol?

  • Methodological Answer :

  • Deuterated Solvents : Ensure solvent purity (e.g., DMSO-d6_6 vs. CDCl3_3) to avoid peak splitting artifacts .
  • Impurity Analysis : Check for residual starting materials (e.g., 3-bromophenyl intermediates) via LC-MS .
  • Coupling Constant Validation : Compare experimental 3JH-F^3J_{\text{H-F}} values with DFT-calculated parameters .

Q. What are the stability profiles of (1S)-1-(3-Bromophenyl)-2-fluoroethanol under varying storage conditions?

  • Methodological Answer :

  • Inert Atmosphere : Store under argon or nitrogen to prevent oxidation of the fluorinated ethanol group .
  • Low Temperatures : Maintain at –20°C in amber vials to minimize photodegradation .
  • Desiccants : Use molecular sieves to avoid hydrolysis of the bromophenyl moiety .

Advanced Research Questions

Q. How can contradictions in chiral analysis (e.g., Flack x vs. Rogers η parameters) be resolved for this compound?

  • Methodological Answer :

  • Flack x Parameter : Prefer this metric for centrosymmetric near-structures due to reduced false chirality-polarity errors .
  • Cross-Validation : Compare results from X-ray (SHELXL) and polarimetric data to reconcile discrepancies .
    • Example Data : For a related bromophenyl ethanol, Flack x = 0.02(2) confirmed the (S)-configuration, while η gave ambiguous results .

Q. How to interpret conflicting biological activity data for halogenated ethanol derivatives like this compound?

  • Methodological Answer :

  • Assay Conditions : Standardize cytotoxicity tests (e.g., MCF-7 cells vs. HEK293 controls) to isolate compound-specific effects .
  • Solubility Adjustments : Use co-solvents (e.g., DMSO ≤0.1%) to ensure uniform bioavailability .
    • Case Study : Bromophenyl chalcones showed IC50_{50} variability (22–1484 µg/mL) due to substituent positioning .

Q. What computational approaches are effective for modeling (1S)-1-(3-Bromophenyl)-2-fluoroethanol’s interactions with biological targets?

  • Methodological Answer :

  • Quantum Chemical Calculations : Optimize geometry using DFT (B3LYP/6-31G*) to predict electrostatic potential surfaces .
  • Molecular Docking : Simulate binding to acetylcholinesterase or kinase targets using AutoDock Vina .
    • Key Insight : Fluorine’s electronegativity enhances hydrogen-bonding with active-site residues .

Q. What mechanistic insights explain asymmetric synthesis challenges in bromophenyl-fluoroethanol derivatives?

  • Methodological Answer :

  • Transition-State Analysis : Study steric effects of the 3-bromophenyl group on nucleophilic attack pathways .
  • Catalyst Screening : Test Ru-/Ir-based catalysts for transfer hydrogenation to improve enantioselectivity .
    • Data Gap : Limited crystallographic data on intermediates—prioritize in situ XRD for mechanism elucidation .

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